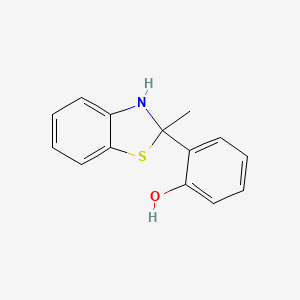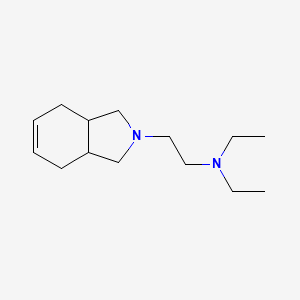
3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline is a complex organic compound with a unique structure that includes a tetrahydroisoindoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline typically involves multi-step organic reactions. One common method includes the reaction of isoindoline derivatives with diethylaminoethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- 3a,4,7,7a-Tetrahydro-1H-indene-1,3(2H)-dione
- 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-
Uniqueness
3a,4,7,7a-Tetrahydro-2-(diethylaminoethyl)isoindoline is unique due to its specific diethylaminoethyl substitution, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73816-66-7 |
|---|---|
Fórmula molecular |
C14H26N2 |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H26N2/c1-3-15(4-2)9-10-16-11-13-7-5-6-8-14(13)12-16/h5-6,13-14H,3-4,7-12H2,1-2H3 |
Clave InChI |
CIWMWEHUOHWVMX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1CC2CC=CCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
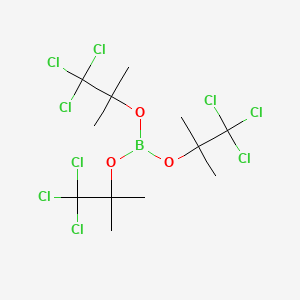
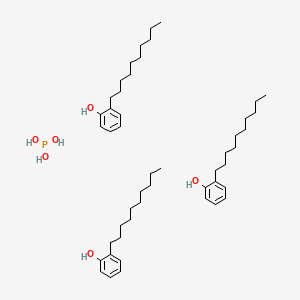

phosphanium bromide](/img/structure/B14465858.png)
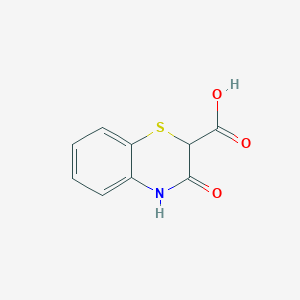

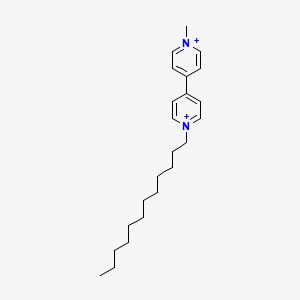
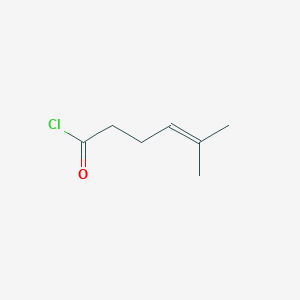
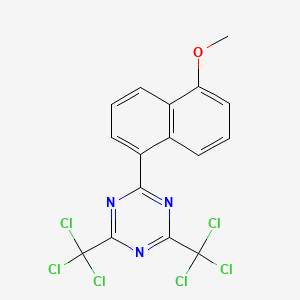
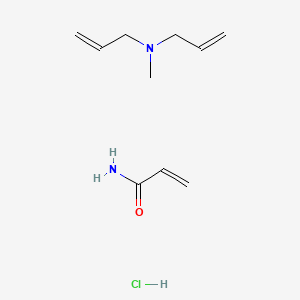

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
